3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid
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Overview
Description
3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid: is an organic compound with the molecular formula C11H10BrNO4 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a morpholinone ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid typically involves the following steps:
Morpholinone Formation: The morpholinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the benzoic acid ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Hydroxylated derivatives of the morpholinone ring.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the morpholinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of the morpholinone ring.
3-(3-oxomorpholin-4-yl)benzoic acid: Lacks the bromine atom but retains the morpholinone ring.
Uniqueness: 3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid is unique due to the combination of the bromine atom and the morpholinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
2138403-61-7 |
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Molecular Formula |
C11H10BrNO4 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
3-bromo-5-(3-oxomorpholin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H10BrNO4/c12-8-3-7(11(15)16)4-9(5-8)13-1-2-17-6-10(13)14/h3-5H,1-2,6H2,(H,15,16) |
InChI Key |
JMPXWWRGZFPHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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